

The Structure-Activity Relationship of YM-758: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of a Novel Bradycardic Agent

YM-758, chemically known as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node of the heart. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of YM-758, its mechanism of action, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Structure and Pharmacophore

The chemical structure of **YM-758** is characterized by three key moieties: a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group, a piperidine linker, and a 4-fluorobenzamide tail. The intricate interplay of these components is crucial for its inhibitory activity on HCN channels.

Structure-Activity Relationship (SAR)

While a comprehensive quantitative SAR table with a wide range of analogs and their corresponding IC50 values is not publicly available in the current literature, the metabolic profile of **YM-758** provides valuable insights into the SAR of this chemical series. The major metabolites, identified in human plasma, urine, and feces, exhibit structural modifications at key positions, and their pharmacological activity, or lack thereof, helps to delineate the critical features for potent If inhibition.



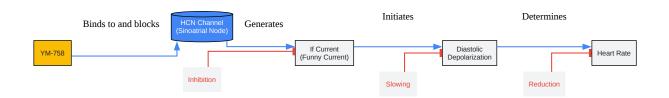
Compound/Metabolite	Chemical Name/Modification	Apparent Effect on Activity
YM-758	(-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide	Potent If Inhibitor
YM-252124	6,7-Dimethoxy-2-[(3R)- piperidin-3-ylcarbonyl]-1,2,3,4- tetrahydroisoquinoline	Likely reduced activity due to the absence of the N-ethyl-4- fluorobenzamide moiety.
YM-394111 / YM-394112	Metabolites formed via CYP3A4-mediated metabolism.	Specific structural details and activity are not fully elucidated in the available literature.
AS2036313-00	Metabolite formed via CYP2D6-mediated metabolism.	Specific structural details and activity are not fully elucidated in the available literature.
YM-234903	Minor metabolite.	Specific structural details and activity are not fully elucidated in the available literature.

Note: The precise inhibitory activities of the metabolites are not detailed in the reviewed literature, and the "Apparent Effect on Activity" is inferred based on the structural modifications.

Mechanism of Action: Targeting the HCN Channel

YM-758 exerts its bradycardic effect by directly blocking the HCN channels in the sinoatrial node. These channels are crucial for the initiation of the cardiac action potential. By inhibiting the If current, **YM-758** slows the rate of diastolic depolarization, thereby reducing the heart rate.





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Figure 1. Simplified signaling pathway of YM-758's mechanism of action.

Experimental Protocols

The evaluation of **YM-758** and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Technique

Objective: To measure the inhibitory effect of **YM-758** on the If current in isolated sinoatrial node cells or heterologous expression systems (e.g., HEK293 cells) expressing HCN channels.

Methodology:

- Cell Preparation: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit) or use a cell line stably expressing the desired HCN channel isoform.
- Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 130 Kaspartate, 10 NaCl, 2 CaCl2, 2 MgATP, 0.1 GTP, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with KOH.
- External Solution: The external solution (Tyrode's solution) typically contains (in mM): 140
 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose, with the pH
 adjusted to 7.4 with NaOH.



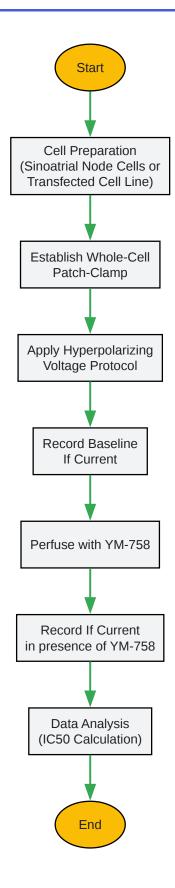




· Recording:

- Establish a whole-cell patch-clamp configuration.
- Hold the cell membrane potential at a level where HCN channels are typically closed (e.g.,
 -40 mV).
- Apply hyperpolarizing voltage steps to activate the If current (e.g., to -120 mV for 1-2 seconds).
- Record the resulting inward current.
- Drug Application: Perfuse the external solution containing various concentrations of YM-758 over the cell.
- Data Analysis: Measure the amplitude of the If current before and after drug application to determine the concentration-dependent inhibition and calculate the IC50 value.





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Figure 2. Experimental workflow for in vitro electrophysiology.



In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the relationship between the plasma concentration of **YM-758** and its heart rate-lowering effect in a relevant animal model.

Methodology:

- Animal Model: Utilize a suitable animal model, such as beagle dogs, which have a cardiovascular system that is pharmacologically responsive to HCN channel inhibitors.
- Drug Administration: Administer YM-758 intravenously or orally at various doses.
- Blood Sampling: Collect blood samples at predetermined time points.
- Plasma Concentration Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of YM-758.
- Heart Rate Monitoring: Continuously monitor the heart rate using telemetry or other appropriate methods.
- PK/PD Modeling: Correlate the plasma concentration of YM-758 with the observed reduction in heart rate to establish the PK/PD relationship and determine key parameters such as the EC50.

Conclusion

YM-758 represents a significant advancement in the development of selective bradycardic agents. Its unique chemical structure and potent inhibition of the If current have made it a valuable tool for cardiovascular research. While detailed SAR data on a broad range of analogs remains limited in the public domain, the analysis of its metabolic fate provides crucial insights for the design of future HCN channel inhibitors. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this important class of therapeutic agents. Further research focusing on the synthesis and evaluation of novel analogs is warranted to fully elucidate the SAR of this promising scaffold and to develop next-generation bradycardic drugs with improved efficacy and safety profiles.



• To cite this document: BenchChem. [The Structure-Activity Relationship of YM-758: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241951#ym-758-structure-activity-relationship]

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